N,2-bis(3-methylphenyl)acetamide
Description
N,2-bis(3-methylphenyl)acetamide is a substituted acetamide featuring two 3-methylphenyl groups attached to the nitrogen and adjacent carbon of the acetamide backbone. The presence of methyl groups at the meta positions of the phenyl rings introduces steric bulk and electron-donating effects, which influence physicochemical properties such as solubility, crystallinity, and reactivity.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,2-bis(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-12-5-3-7-14(9-12)11-16(18)17-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
PZTBSZWALZNZGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Properties of N,2-bis(3-methylphenyl)acetamide and Analogs
*Estimated based on structural analogy.
Key Observations:
- Electron-Withdrawing Groups: Trichloro derivatives (e.g., N-(3-methylphenyl)-2,2,2-trichloro-acetamide) exhibit tighter crystal packing due to stronger intermolecular interactions (e.g., halogen bonding), as evidenced by monoclinic systems. Methoxy vs. Methyl: N,2-bis(3,4-dimethoxyphenyl)acetamide has higher molar mass and polarity, likely leading to distinct solubility and bioavailability profiles compared to the target compound.
Crystallographic Comparisons
- Trichloro-acetamides: Crystallize in monoclinic systems with space groups dependent on substitution patterns. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide features two molecules per asymmetric unit, while mono-substituted analogs have one.
- Hydroxynaphthyl Derivatives: N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide adopts a monoclinic P21/c lattice with distinct cell parameters (a = 24.3 Å, b = 7.57 Å, c = 18.46 Å). Such data highlight how extended aromatic systems alter packing efficiency.
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